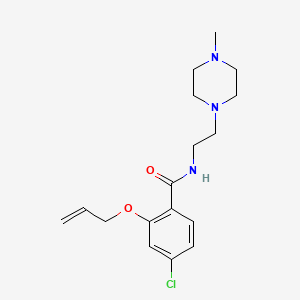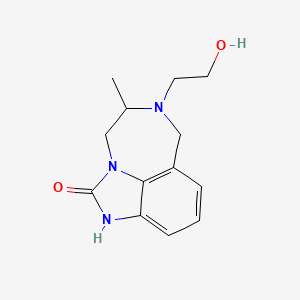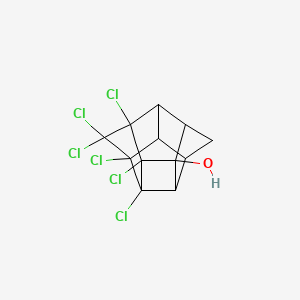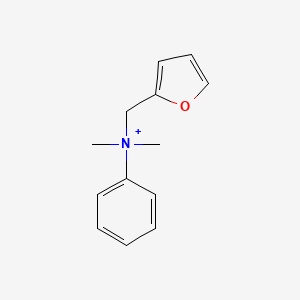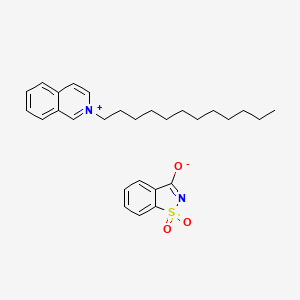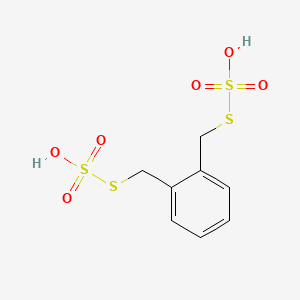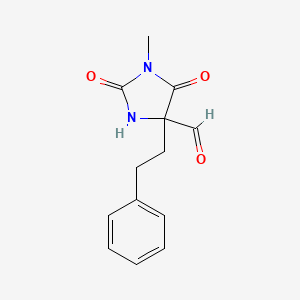
1-Methyl-2,5-dioxo-4-(2-phenylethyl)-4-imidazolidinecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2,5-dioxo-4-(2-phenylethyl)-4-imidazolidinecarbaldehyde is a complex organic compound featuring an imidazolidine ring substituted with a phenylethyl group and a formyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,5-dioxo-4-(2-phenylethyl)-4-imidazolidinecarbaldehyde typically involves the following steps:
Formation of the Imidazolidine Ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the Phenylethyl Group: This step often involves the alkylation of the imidazolidine ring using phenylethyl halides in the presence of a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Utilizing reactors that allow for precise control over reaction conditions.
Catalysts and Solvents: Employing specific catalysts and solvents to optimize yield and purity.
Purification Techniques: Using methods such as recrystallization, chromatography, or distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-2,5-dioxo-4-(2-phenylethyl)-4-imidazolidinecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted phenylethyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2,5-dioxo-4-(2-phenylethyl)-4-imidazolidinecarbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Wirkmechanismus
The mechanism by which 1-Methyl-2,5-dioxo-4-(2-phenylethyl)-4-imidazolidinecarbaldehyde exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2,5-dioxo-4-(2-phenylethyl)-4-imidazolidinecarboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
1-Methyl-2,5-dioxo-4-(2-phenylethyl)-4-imidazolidinecarbinol: Similar structure but with an alcohol group instead of a formyl group.
Uniqueness: 1-Methyl-2,5-dioxo-4-(2-phenylethyl)-4-imidazolidinecarbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
6630-55-3 |
|---|---|
Molekularformel |
C13H14N2O3 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
1-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidine-4-carbaldehyde |
InChI |
InChI=1S/C13H14N2O3/c1-15-11(17)13(9-16,14-12(15)18)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,18) |
InChI-Schlüssel |
FBRPRHDVWNJYSV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C(NC1=O)(CCC2=CC=CC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


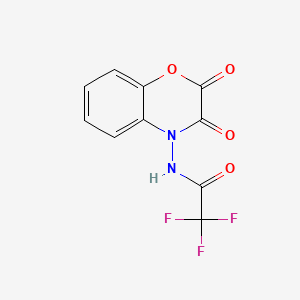
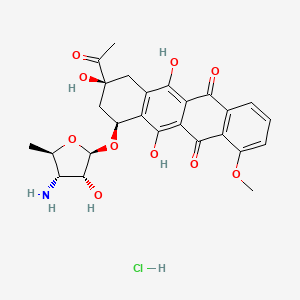
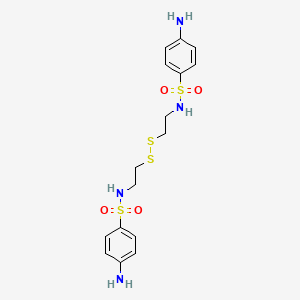
![ethyl N-[bis[(ethoxycarbonylamino)carbamoylamino]phosphorylcarbamoylamino]carbamate](/img/structure/B12797427.png)
![3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline;2-[(2-aminophenyl)methyl]aniline;1,3-diisocyanato-2-methylbenzene](/img/structure/B12797439.png)
